molecular formula C16H8N8O4 B14499308 4,4'-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide CAS No. 63170-82-1

4,4'-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide

Cat. No.: B14499308
CAS No.: 63170-82-1
M. Wt: 376.29 g/mol
InChI Key: HAOUJCLUFRGDNA-UHFFFAOYSA-N
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Description

4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is a complex organic compound with the molecular formula C30H20N4O4 This compound is characterized by its unique diazetidine ring structure, which is a four-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide typically involves the reaction of appropriate benzoyl chloride derivatives with azide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the azide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, substituted diazetidine derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide involves its interaction with molecular targets through its azide and diazetidine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context of the application.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,3-diazetidine-1,3-diylbis (p-phenylenemethylene-o-phenylene) diisocyanate
  • 2,4-Dioxo-1,3-diazetidine-1,3-bis (methyl-m-phenylene) diisocyanate

Uniqueness

4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is unique due to its specific diazetidine ring structure and the presence of azide functional groups

Properties

CAS No.

63170-82-1

Molecular Formula

C16H8N8O4

Molecular Weight

376.29 g/mol

IUPAC Name

4-[3-(4-carbonazidoylphenyl)-2,4-dioxo-1,3-diazetidin-1-yl]benzoyl azide

InChI

InChI=1S/C16H8N8O4/c17-21-19-13(25)9-1-5-11(6-2-9)23-15(27)24(16(23)28)12-7-3-10(4-8-12)14(26)20-22-18/h1-8H

InChI Key

HAOUJCLUFRGDNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=[N+]=[N-])N2C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N=[N+]=[N-]

Origin of Product

United States

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